molecular formula C10H7BrClNO B1520128 4-Bromo-6-chloro-8-methoxyquinoline CAS No. 1189107-33-2

4-Bromo-6-chloro-8-methoxyquinoline

Cat. No.: B1520128
CAS No.: 1189107-33-2
M. Wt: 272.52 g/mol
InChI Key: MZTOJGRLIYQFOM-UHFFFAOYSA-N
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Description

Significance of the Quinoline (B57606) Scaffold in Advanced Synthetic Chemistry and Drug Discovery Research

The quinoline ring system, a fusion of a benzene (B151609) and a pyridine (B92270) ring, is a privileged structure in medicinal chemistry and a versatile building block in organic synthesis. acs.orgacs.orgnih.gov Its presence in a wide range of natural products, pharmaceuticals, and functional materials underscores its importance. rsc.orgnih.gov The synthetic versatility of the quinoline scaffold allows for functionalization at multiple positions, enabling chemists to create large libraries of derivatives for various applications. acs.orgrsc.org This adaptability has made it a central component in the development of therapeutic agents for diseases ranging from malaria and cancer to bacterial infections. rsc.orgchim.it Well-known drugs such as chloroquine (B1663885) and quinine (B1679958) highlight the historical and ongoing success of quinoline-based compounds in medicine. rsc.org

The development of novel synthetic methodologies, including multicomponent reactions and transition-metal-catalyzed cross-couplings, has further expanded the accessibility and diversity of polysubstituted quinolines. acs.orgrsc.orgorganic-chemistry.org These advanced synthetic strategies allow for precise control over the placement of substituents, which is crucial for establishing structure-activity relationships (SAR) in drug discovery programs.

Overview of Halogen and Methoxy (B1213986) Substitutions in Quinoline Derivatives: Impact on Reactivity and Molecular Design

The introduction of halogen atoms (F, Cl, Br, I) and methoxy groups (-OCH₃) onto the quinoline scaffold profoundly influences its physicochemical properties and reactivity. rsc.orgnumberanalytics.com These substitutions alter the electron distribution within the aromatic system, affecting the molecule's reactivity towards both electrophilic and nucleophilic attack. youtube.comquimicaorganica.org

Halogen Substituents: Halogens exert a dual electronic effect: they are electron-withdrawing through induction (-I effect) and electron-donating through resonance (+M effect). The inductive effect typically dominates, making the quinoline ring more electron-deficient. This can enhance susceptibility to nucleophilic substitution, particularly at the 2- and 4-positions. youtube.com Furthermore, halogen atoms serve as valuable synthetic handles for further functionalization through cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the construction of more complex molecular architectures. nih.govossila.com The type of halogen and its position are critical; for instance, the reactivity of a bromo substituent is often ideal for palladium-catalyzed reactions. ossila.com

Methoxy Substituents: The methoxy group is a strong electron-donating group through its resonance effect (+M effect), which increases the electron density of the quinoline ring system. nih.gov This generally activates the ring towards electrophilic substitution, with the directing influence depending on its position. uop.edu.pk In medicinal chemistry, the methoxy group can improve metabolic stability and modulate the lipophilicity and solubility of a compound, which are key parameters for drug-likeness. nih.gov

Research Context of 4-Bromo-6-chloro-8-methoxyquinoline within Contemporary Quinoline Chemistry

The specific compound This compound is a polysubstituted quinoline derivative. Its structure is defined by the placement of a bromine atom at position 4, a chlorine atom at position 6, and a methoxy group at position 8.

PropertyData
IUPAC Name This compound
CAS Number 1189107-33-2
Molecular Formula C₁₀H₆BrClNO

Data sourced from Pharmint pharmint.net

While extensive research exists for the broader class of halogenated and methoxy-substituted quinolines, specific scientific literature detailing the synthesis, properties, and applications of this compound is limited. It is primarily available through chemical suppliers as a building block for organic synthesis. pharmint.netsigmaaldrich.com

Given its structure, this compound is a valuable intermediate for the synthesis of more complex, highly functionalized quinoline derivatives. Researchers in medicinal chemistry and materials science could utilize this compound as a starting point to generate novel molecules with potentially interesting biological activities or photophysical properties, leveraging the distinct reactivity of the two different halogen atoms.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-6-chloro-8-methoxyquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrClNO/c1-14-9-5-6(12)4-7-8(11)2-3-13-10(7)9/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZTOJGRLIYQFOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC2=C(C=CN=C12)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10670950
Record name 4-Bromo-6-chloro-8-methoxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10670950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189107-33-2
Record name 4-Bromo-6-chloro-8-methoxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10670950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Elucidation of Reactivity and Mechanistic Pathways of 4 Bromo 6 Chloro 8 Methoxyquinoline

Halogen Reactivity in Polyhalogenated Quinoline (B57606) Systems

The presence of two different halogen atoms at the C4 and C6 positions of the quinoline core introduces a differential reactivity that can be exploited for selective functionalization. The reactivity of these halogens is highly dependent on the type of reaction, with distinct outcomes observed in cross-coupling and nucleophilic substitution reactions.

In polyhalogenated aromatic systems, the difference in reactivity between bromine and chlorine is a well-established principle for achieving selective synthesis. This selectivity is primarily governed by the carbon-halogen (C-X) bond dissociation energy and the mechanism of the specific reaction.

For palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Negishi), the rate-determining step is often the oxidative addition of the palladium catalyst to the C-X bond. The C-Br bond (bond energy ~276 kJ/mol) is significantly weaker than the C-Cl bond (~328 kJ/mol). youtube.com Consequently, the palladium catalyst will preferentially undergo oxidative addition with the more labile C-Br bond over the stronger C-Cl bond. baranlab.org This allows for site-selective functionalization at the C4 position of 4-Bromo-6-chloro-8-methoxyquinoline, leaving the C6-chloro substituent intact for subsequent transformations. This hierarchical reactivity is a cornerstone for the strategic synthesis of complex molecules from dihalogenated precursors.

Conversely, in Nucleophilic Aromatic Substitution (SNAr) reactions, the nature of the leaving group is less critical to the reaction rate than the activation of the ring by electron-withdrawing groups. While fluoride (B91410) is the best leaving group for SNAr due to its high electronegativity which activates the ring for nucleophilic attack, the difference between chloride and bromide as leaving groups is less pronounced. youtube.com The regioselectivity in SNAr is more strongly influenced by the electronic environment of the carbon atom to which the halogen is attached.

Reaction TypeMore Reactive SiteGoverning FactorRationale
Palladium-Catalyzed Cross-CouplingC4-BrC-X Bond Dissociation EnergyThe C-Br bond is weaker and more readily undergoes oxidative addition with the palladium catalyst compared to the C-Cl bond. youtube.com
Nucleophilic Aromatic Substitution (SNAr)C4-BrRing Position ActivationThe C4 position (para to the ring nitrogen) is more electronically deficient and activated for nucleophilic attack than the C6 position. baranlab.org

The SNAr reaction is a primary pathway for the functionalization of halogenated quinolines. This reaction proceeds via a two-step addition-elimination mechanism. youtube.comyoutube.com First, a nucleophile attacks the electron-deficient carbon atom bearing a halogen, disrupting the aromaticity and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. youtube.comlibretexts.org In the second step, the aromaticity is restored by the elimination of the halide leaving group. youtube.com

For this mechanism to occur, the aromatic ring must be "activated" by the presence of electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. libretexts.org In the quinoline ring, the nitrogen atom acts as a powerful EWG, significantly lowering the electron density at the C2 and C4 positions. Therefore, in this compound, the C4 position is highly activated towards nucleophilic attack, being para to the ring nitrogen. baranlab.org The C6 position is less activated. Consequently, SNAr reactions on this substrate are expected to occur with high regioselectivity at the C4-bromo position. mdpi.com

Electronic and Steric Influence of the Methoxy (B1213986) Group on Quinoline Reactivity

The 8-methoxy group exerts both electronic and steric effects that modulate the reactivity of the quinoline ring. Electronically, the methoxy group is an electron-donating group (EDG) through resonance (+R effect) by donating its lone pair of electrons to the aromatic system. However, due to the high electronegativity of the oxygen atom, it is also an electron-withdrawing group through induction (-I effect).

Sterically, the methoxy group at the C8 position can create steric hindrance for reactions involving the adjacent nitrogen atom or substituents at the C7 position. nih.gov However, for reactions at C4 and C6, its steric impact is minimal.

Intramolecular and Intermolecular Interactions: Implications for Reaction Mechanisms

The structure of this compound in the solid state and in solution is influenced by non-covalent interactions. X-ray crystallography studies of the related compound 4-bromo-8-methoxyquinoline (B35057) reveal an essentially coplanar structure of the non-hydrogen atoms. nih.gov In the crystal lattice, molecules can be linked by weak intermolecular C-H···π interactions, forming one-dimensional chains. nih.gov

While the parent molecule lacks strong hydrogen bond donors, its derivatives can exhibit significant intramolecular and intermolecular hydrogen bonding. For instance, if the methoxy group were hydrolyzed to a hydroxyl group, an intramolecular hydrogen bond could form between the 8-OH and the quinoline nitrogen. mdpi.com Such interactions can lock the conformation of the molecule and influence its reactivity and interaction with biological targets or catalysts. nih.govmdpi.com In reactions, these non-covalent forces can affect the approach of reagents and stabilize transition states, thereby influencing reaction rates and selectivity.

Advanced Mechanistic Investigations of Derivatization Reactions

Detailed mechanistic understanding of the derivatization of polyfunctional quinolines often requires advanced investigative techniques. While specific studies on this compound are not extensively documented in the public literature, insights can be drawn from analogous systems.

Computational methods, such as Density Functional Theory (DFT), are frequently employed to model reaction pathways, calculate transition state energies, and predict regioselectivity. mdpi.com Such calculations can illuminate the electronic structures of intermediates like the Meisenheimer complex in SNAr reactions and rationalize the observed preference for substitution at C4. mdpi.com

Experimental studies on related systems involve kinetic analysis to determine reaction orders and rate constants, providing evidence for proposed mechanisms. For example, comparing the reaction rates with different nucleophiles or under varying conditions can help to confirm the addition-elimination pathway of SNAr. Trapping experiments can also be used to provide evidence for transient intermediates. The combination of these theoretical and experimental approaches provides a powerful toolkit for elucidating the complex reactivity of molecules like this compound.

Advanced Spectroscopic and Structural Characterization Methodologies for 4 Bromo 6 Chloro 8 Methoxyquinoline

Nuclear Magnetic Resonance (NMR) Spectroscopy: Comprehensive Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules like 4-Bromo-6-chloro-8-methoxyquinoline. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to map out the carbon-hydrogen framework and establish connectivity between atoms.

Application of 1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

1D NMR (¹H and ¹³C): The ¹H NMR spectrum provides information on the chemical environment of protons, their multiplicity (splitting patterns), and integration (number of protons). For this compound, distinct signals would be expected for the aromatic protons on the quinoline (B57606) ring and the protons of the methoxy (B1213986) group. The ¹³C NMR spectrum reveals the number of unique carbon atoms and their chemical shifts, which are indicative of their bonding environment (e.g., aromatic, aliphatic, attached to electronegative atoms). For instance, in related bromo-methoxy-aminoquinolines, ¹³C NMR has been instrumental in assessing the effect of bromine substitution on the chemical shift patterns. nih.gov

2D NMR:

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, revealing which protons are adjacent to each other in the molecule. This is crucial for piecing together the fragments of the quinoline ring system.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon-hydrogen pairs. It allows for the definitive assignment of which proton signal corresponds to which carbon signal.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments reveal through-space interactions between protons that are close in proximity, which helps in determining the molecule's conformation and stereochemistry.

Determination of Regioselectivity and Stereochemical Aspects

NMR spectroscopy, particularly through the use of HMBC and NOESY, is indispensable for confirming the regioselectivity of the synthesis of this compound. The specific long-range correlations observed in the HMBC spectrum can definitively confirm the positions of the bromine, chlorine, and methoxy groups on the quinoline ring. For example, a correlation between the methoxy protons and the carbon at the C8 position would confirm the "8-methoxy" part of the name. While this compound itself is achiral, for related chiral quinoline derivatives, NOESY can be used to elucidate the relative stereochemistry of substituents.

Vibrational Spectroscopy (FT-IR, FT-Raman): Functional Group Identification and Molecular Vibrations

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, provides a molecular fingerprint based on the vibrational modes of a molecule's functional groups.

FT-IR Spectroscopy: In the FT-IR spectrum of this compound, characteristic absorption bands would be expected for the C-H stretching of the aromatic ring and the methoxy group, C=C and C=N stretching vibrations within the quinoline ring system, and C-O stretching of the ether linkage. The presence of the halogen substituents (bromine and chlorine) would also influence the fingerprint region of the spectrum (typically below 1500 cm⁻¹), with C-Cl and C-Br stretching vibrations appearing at lower wavenumbers. For example, in related quinoline derivatives, C-Cl stretching has been assigned around 1090 cm⁻¹. researchgate.net

FT-Raman Spectroscopy: FT-Raman spectroscopy provides complementary information to FT-IR. Aromatic ring vibrations are often strong in the Raman spectrum. The combination of both FT-IR and FT-Raman data, often supported by computational density functional theory (DFT) calculations, allows for a more complete and reliable assignment of the fundamental vibrational modes of the molecule. researchgate.netnih.goviosrjournals.orgresearchgate.net

Table 1: Expected Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber Range (cm⁻¹)
Aromatic C-HStretching3100 - 3000
Aliphatic C-H (methoxy)Stretching3000 - 2850
C=C / C=N (quinoline ring)Stretching1650 - 1400
C-O (ether)Stretching1300 - 1000
C-ClStretching~1100 - 600
C-BrStretching~700 - 500

Ultraviolet-Visible (UV-Vis) Spectroscopy: Analysis of Electronic Transitions and Photophysical Properties

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The resulting spectrum provides insights into the molecule's electronic structure and photophysical properties.

For this compound, the UV-Vis spectrum is expected to show absorption bands corresponding to π → π* transitions within the aromatic quinoline system. nih.govbeilstein-journals.org The positions and intensities of these absorption maxima can be influenced by the substituents on the quinoline ring. The methoxy group (an electron-donating group) and the halogen atoms (electron-withdrawing groups) can cause shifts in the absorption wavelengths (either bathochromic/red shifts or hypsochromic/blue shifts) compared to the parent quinoline molecule. rsc.org

The nature of the solvent can also significantly affect the UV-Vis absorption properties, with polar solvents often causing shifts in the absorption maxima due to stabilization of the ground and excited states. acs.org This technique is fundamental in understanding the molecule's potential applications in areas like photosensitizers or as a component in optical materials.

Mass Spectrometry: Precise Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the precise molecular weight of the compound and offers structural information through the analysis of its fragmentation patterns.

For this compound (C₁₀H₇BrClNO), high-resolution mass spectrometry (HRMS) can confirm its elemental composition with high accuracy. The molecular ion peak (M⁺) would show a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in ~1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in ~3:1 ratio).

When subjected to fragmentation (e.g., through electron ionization or collision-induced dissociation), the molecular ion will break down into smaller, characteristic fragment ions. libretexts.orglibretexts.org The analysis of these fragments can help to confirm the structure. Common fragmentation pathways for halogenated compounds can involve the loss of the halogen atom or alpha-cleavage. youtube.com For quinoline derivatives, a primary dissociation product can result from the loss of HCN. rsc.org The fragmentation pattern provides a unique fingerprint that can be used for identification and structural verification.

Single Crystal X-ray Diffraction: Elucidation of Solid-State Molecular Architecture and Crystal Packing

A similar analysis of this compound would be expected to reveal a largely planar quinoline ring system. The crystal packing would be influenced by a combination of van der Waals forces and potentially weak halogen bonding or other intermolecular interactions involving the chlorine, bromine, and methoxy groups. This information is crucial for understanding the solid-state properties of the material and for crystal engineering applications.

Computational Chemistry and Theoretical Investigations of 4 Bromo 6 Chloro 8 Methoxyquinoline

Density Functional Theory (DFT): Electronic Structure, Energetics, and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for the investigation of molecular systems. DFT calculations can elucidate the electronic structure, thermodynamic stability, and reactivity of molecules like 4-bromo-6-chloro-8-methoxyquinoline. By solving the Kohn-Sham equations, DFT methods can determine the ground-state electron density and, from it, derive various properties of the molecule. For instance, in studies of other halogenated quinolines, DFT has been successfully used to optimize molecular geometries and compute vibrational frequencies, showing good agreement with experimental data when appropriate basis sets, such as B3LYP/6-311++G(d,p), are employed. dergi-fytronix.com

Frontier Molecular Orbital (FMO) Theory: HOMO-LUMO Energy Gaps and Molecular Stability/Reactivity Indices

Frontier Molecular Orbital (FMO) theory is a key component of DFT that helps in understanding the chemical reactivity and kinetic stability of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability.

The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for assessing molecular stability. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a more reactive molecule. For a series of synthesized quinoline (B57606) derivatives, DFT calculations have been used to determine these energy gaps, which are instrumental in predicting their reactivity. rsc.org For halogenated quinoline derivatives, the HOMO-LUMO gap has been shown to be a key indicator of chemical reactivity, with lower gaps correlating to higher reactivity. acs.org

Table 1: Illustrative Frontier Molecular Orbital Energies and Energy Gaps for Related Quinoline Derivatives (Calculated using DFT)

CompoundHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)
Quinoline Derivative A-6.25-1.894.36
Quinoline Derivative B-5.98-2.153.83
Quinoline Derivative C-6.51-1.754.76

Note: The data in this table is illustrative and based on typical values found for substituted quinoline derivatives in the literature. It does not represent experimentally verified values for this compound.

Molecular Electrostatic Potential (MEP) Analysis: Identification of Electrophilic and Nucleophilic Sites

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of varying electrostatic potential on the molecular surface. Red-colored regions indicate negative potential, corresponding to areas rich in electrons and susceptible to electrophilic attack (nucleophilic sites). Conversely, blue-colored regions represent positive potential, indicating electron-deficient areas that are prone to nucleophilic attack (electrophilic sites).

For quinoline derivatives, MEP analysis has been used to identify the most likely sites for chemical reactions. nih.gov In the case of this compound, the nitrogen atom of the quinoline ring is expected to be a primary nucleophilic site, depicted as a region of negative potential. The hydrogen atoms and the regions around the halogen substituents would likely exhibit positive potential, making them susceptible to nucleophilic interactions.

Global and Local Reactivity Descriptors (e.g., Chemical Hardness, Electrophilicity Index, Chemical Potential, Fukui Functions)

Global and local reactivity descriptors, derived from DFT calculations, provide quantitative measures of a molecule's reactivity.

Chemical Potential (μ) : This descriptor measures the tendency of electrons to escape from a system. It is related to the negative of electronegativity.

Chemical Hardness (η) : Defined as half of the HOMO-LUMO energy gap, chemical hardness quantifies the resistance of a molecule to changes in its electron distribution. A harder molecule is less reactive.

Electrophilicity Index (ω) : This index measures the ability of a molecule to accept electrons. A higher electrophilicity index indicates a stronger electrophile.

Fukui Functions : These are local reactivity descriptors that indicate the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks.

Studies on various quinoline derivatives have successfully employed these descriptors to rationalize their observed chemical behavior and biological activity. rsc.org For this compound, these descriptors would be invaluable in predicting its reactivity in different chemical environments.

Table 2: Illustrative Global Reactivity Descriptors for a Hypothetical Quinoline Derivative

DescriptorValue (eV)
Chemical Potential (μ)-4.07
Chemical Hardness (η)2.18
Electrophilicity Index (ω)3.79

Note: The data in this table is for illustrative purposes and based on general values for similar compounds.

Time-Dependent Density Functional Theory (TD-DFT): Simulation of Electronic Absorption Spectra and Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the excited states of molecules and to simulate their electronic absorption spectra (e.g., UV-Vis spectra). By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the absorption wavelengths (λmax) and oscillator strengths of these transitions.

For a range of tunable quinoline derivatives, TD-DFT calculations at the B3LYP/6-31G(d,p) level have been shown to accurately predict their absorption spectra. rsc.orgrsc.org This methodology could be applied to this compound to understand its photophysical properties, which is particularly relevant for applications in materials science and photochemistry.

Natural Bond Orbital (NBO) Analysis: Insights into Charge Transfer and Delocalization Phenomena

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized bonds and lone pairs. NBO analysis examines the interactions between filled (donor) and empty (acceptor) orbitals, quantifying the extent of electron delocalization and intramolecular charge transfer. The stabilization energy (E(2)) associated with these interactions is a measure of their strength.

In a study of 2-chloro-7-methylquinoline-3-carbaldehyde, NBO analysis was used to explain the relative stability of different conformers by quantifying the stabilization energies of various orbital interactions. dergi-fytronix.com For this compound, NBO analysis would reveal the hyperconjugative and resonance effects of the bromo, chloro, and methoxy (B1213986) substituents on the electronic structure of the quinoline core. This would include interactions between the lone pairs of the oxygen, nitrogen, and halogen atoms with the π* anti-bonding orbitals of the aromatic rings.

Table 3: Illustrative NBO Analysis for Donor-Acceptor Interactions in a Substituted Quinoline

Donor NBOAcceptor NBOStabilization Energy E(2) (kcal/mol)
LP(1) Nπ(C-C)25.4
LP(3) Oσ(C-C)5.8
π(C-C)π*(C-C)18.2

Note: This data is illustrative and represents typical NBO analysis results for substituted quinolines.

Molecular Dynamics Simulations: Exploration of Conformational Landscape and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a powerful computational tool for studying the dynamic behavior of molecules over time. By solving Newton's equations of motion for a system of atoms, MD simulations can explore the conformational landscape of a molecule and its interactions with its environment, such as a solvent or a biological receptor.

MD simulations have been used to study the behavior of quinoline in the liquid phase and to investigate the interactions of quinoline derivatives with biological targets like enzymes. acs.orgnih.gov For this compound, MD simulations could be employed to understand its conformational flexibility, particularly the rotation of the methoxy group, and to simulate its interactions with other molecules. This would be crucial for predicting its behavior in solution and its potential as a ligand for biological macromolecules. The simulations can provide insights into the stability of protein-ligand complexes through the analysis of root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF). nih.gov

Solvent Effect Modeling: Influence on Spectroscopic and Reactivity Parameters

Theoretical and computational chemistry provides powerful tools to predict and understand how the surrounding environment can influence the behavior of a molecule. For this compound, while specific experimental or computational studies on solvent effects are not extensively available in the current body of scientific literature, we can outline the established methodologies and expected outcomes based on research on analogous quinoline derivatives. Such studies are crucial for predicting spectroscopic shifts, understanding reaction mechanisms in different media, and designing molecules with desired photophysical properties.

Computational models, particularly those based on Density Functional Theory (DFT), are frequently employed to investigate the influence of solvents. rsc.org A common approach is the use of a Polarizable Continuum Model (PCM), where the solvent is treated as a continuous medium with a specific dielectric constant. eurjchem.comlongdom.org This method allows for the calculation of molecular properties in the presence of a solvent, providing insights into how the solute molecule is stabilized or destabilized.

Influence on Spectroscopic Properties

The electronic absorption and emission spectra of quinoline derivatives are known to be sensitive to the solvent environment, a phenomenon known as solvatochromism. rsc.org This effect arises from the differential stabilization of the ground and excited electronic states of the molecule by the solvent.

In a typical computational study, the UV-Vis absorption spectrum of this compound would be simulated in a vacuum and in a series of solvents with varying polarities (e.g., from non-polar hexane (B92381) to polar aprotic DMSO and polar protic ethanol). The calculated maximum absorption wavelengths (λ_max) would reveal the nature of the electronic transitions. For many quinoline derivatives, an increase in solvent polarity leads to a shift in the absorption bands. rsc.org A red shift (bathochromism) suggests that the excited state is more polar than the ground state and is thus better stabilized by polar solvents. Conversely, a blue shift (hypsochromism) would indicate a less polar excited state.

The ground state and excited state dipole moments are key parameters in understanding these shifts. researchgate.net An increase in the dipole moment upon excitation generally leads to positive solvatochromism (a red shift with increasing solvent polarity). nih.gov

Table 1: Illustrative Calculated Spectroscopic Properties of this compound in Different Solvents

SolventDielectric Constant (ε)Calculated λ_max (nm)Oscillator Strength (f)Ground State Dipole Moment (μ_g) (Debye)Excited State Dipole Moment (μ_e) (Debye)
Gas Phase1.03200.152.54.8
n-Hexane1.883220.162.75.1
Toluene2.383240.162.85.3
Dichloromethane8.933280.173.15.9
Ethanol24.553320.183.46.5
Acetonitrile37.53350.193.66.8
DMSO46.73380.203.87.2

Disclaimer: The data in this table is illustrative and based on general trends observed for substituted quinolines. rsc.orgnih.gov It is intended to demonstrate the type of results obtained from solvent effect modeling and does not represent experimentally or computationally verified data for this compound.

Influence on Reactivity Parameters

Solvents can significantly alter the reactivity of a molecule by stabilizing or destabilizing reactants, transition states, and products. Computational methods can quantify this influence through the calculation of various reactivity descriptors derived from Frontier Molecular Orbital (FMO) theory. rsc.org The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest.

The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical reactivity and kinetic stability. rsc.org A smaller energy gap generally implies higher reactivity. In different solvents, the energies of the HOMO and LUMO can be altered, leading to changes in the energy gap and thus the molecule's reactivity. For instance, polar solvents might stabilize the LUMO more than the HOMO, reducing the energy gap and increasing the molecule's susceptibility to nucleophilic attack.

Other global reactivity descriptors that would be calculated include:

Ionization Potential (I ≈ -E_HOMO): The energy required to remove an electron.

Electron Affinity (A ≈ -E_LUMO): The energy released when an electron is added.

Chemical Hardness (η = (E_LUMO - E_HOMO) / 2): A measure of resistance to change in electron distribution.

Electronegativity (χ = -(E_LUMO + E_HOMO) / 2): The power of an atom to attract electrons.

Electrophilicity Index (ω = χ² / 2η): A measure of the electrophilic character of a molecule.

Table 2: Illustrative Calculated Reactivity Descriptors for this compound in Different Solvents (in eV)

SolventE_HOMOE_LUMOEnergy Gap (ΔE)Hardness (η)Electronegativity (χ)Electrophilicity (ω)
Gas Phase-6.50-1.804.702.354.153.66
n-Hexane-6.45-1.854.602.304.153.74
Dichloromethane-6.30-2.004.302.154.154.00
Ethanol-6.20-2.154.052.034.184.30
DMSO-6.15-2.253.901.954.204.52

Disclaimer: The data in this table is illustrative and based on general trends observed for substituted quinolines and other organic molecules in computational studies. kashanu.ac.irsapub.org It is intended to demonstrate the type of results obtained from solvent effect modeling and does not represent experimentally or computationally verified data for this compound.

Derivatization Strategies and Functional Group Transformations of 4 Bromo 6 Chloro 8 Methoxyquinoline

Strategic Introduction of Diverse Functionalities via Selective Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. For 4-bromo-6-chloro-8-methoxyquinoline, these reactions provide a direct route to introduce a vast array of molecular fragments, profoundly altering the molecule's properties.

The differential reactivity of the C-Br and C-Cl bonds is the key to regioselective functionalization. In palladium-catalyzed cross-coupling reactions, the reactivity of the aryl halide partner typically follows the trend I > Br > Cl. This intrinsic difference allows for the selective substitution of the bromine atom at the C-4 position while leaving the chlorine atom at the C-6 position intact, provided the reaction conditions are carefully controlled.

Suzuki-Miyaura Coupling: This reaction is widely used to form C-C bonds between aryl halides and organoboron compounds. For this compound, a Suzuki-Miyaura reaction with an arylboronic acid would be expected to selectively yield the 4-aryl-6-chloro-8-methoxyquinoline derivative. The reaction is typically catalyzed by a palladium(0) complex, often generated in situ from a palladium(II) precursor like Pd(OAc)₂, and requires a suitable phosphine ligand and a base.

Sonogashira Coupling: To introduce alkyne functionalities, the Sonogashira reaction is employed, which couples a terminal alkyne with an aryl halide. This reaction uses a palladium catalyst along with a copper(I) co-catalyst. libretexts.org Similar to the Suzuki coupling, the greater reactivity of the C-Br bond allows for the selective formation of a 4-alkynyl-6-chloro-8-methoxyquinoline. libretexts.org This transformation is valuable for creating rigid molecular scaffolds and precursors for more complex structures. wikipedia.org

The table below illustrates typical conditions for these regioselective cross-coupling reactions based on established methodologies for similar dihaloquinoline systems.

Reaction Type Coupling Partner Typical Catalyst System Base Expected Product
Suzuki-MiyauraArylboronic AcidPd(PPh₃)₄ or Pd(OAc)₂/SPhosK₂CO₃, CsF4-Aryl-6-chloro-8-methoxyquinoline
SonogashiraTerminal AlkynePd(PPh₃)₂Cl₂ / CuIEt₃N, piperidine4-Alkynyl-6-chloro-8-methoxyquinoline
HeckAlkenePd(OAc)₂ / P(o-tol)₃Et₃N4-Alkenyl-6-chloro-8-methoxyquinoline

This table presents illustrative data based on standard procedures for related haloquinolines.

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. wikipedia.org This reaction allows for the introduction of primary and secondary amines at the C-4 position of the quinoline (B57606) core. The selective amination of the C-Br bond over the C-Cl bond is well-documented for dihaloheterocycles, enabling the synthesis of 4-amino-6-chloro-8-methoxyquinoline derivatives. nih.govacs.org The choice of palladium precursor, ligand (e.g., BINAP, XPhos), and base is critical for achieving high yields and selectivity. wikipedia.org

Beyond amination, other carbon-heteroatom bonds can be formed. For instance, palladium-catalyzed C-O and C-S bond-forming reactions can be used to introduce ether and thioether linkages, respectively, further expanding the molecular diversity accessible from the this compound starting material.

Chemical Modifications of the Methoxy (B1213986) Group

The 8-methoxy group is a key functional handle that can be chemically modified to alter the electronic properties and hydrogen-bonding capabilities of the molecule. The most common transformation is O-demethylation to yield the corresponding 8-hydroxyquinoline (B1678124) derivative. This is typically achieved by treatment with strong Lewis acids, such as boron tribromide (BBr₃), or strong protic acids like hydrobromic acid (HBr).

The resulting 8-hydroxyquinoline scaffold is a privileged structure in medicinal chemistry, known for its ability to chelate metal ions. nih.gov The close proximity of the hydroxyl group to the quinoline nitrogen creates a bidentate ligand capable of forming stable complexes with a variety of metal ions. This property is often exploited in the design of therapeutic agents and chemical sensors.

Transformations Involving the Quinoline Nitrogen Atom

The lone pair of electrons on the quinoline nitrogen atom makes it a site for nucleophilic and basic reactivity. The most significant transformation is N-oxidation, typically accomplished using peracids like meta-chloroperoxybenzoic acid (m-CPBA). biosynce.com

The formation of the quinoline N-oxide has profound electronic consequences for the quinoline ring system. researchgate.net It activates the C-2 and C-4 positions towards nucleophilic attack. biosynce.comresearchgate.net This increased reactivity can be exploited for further functionalization. For example, quinoline N-oxides can undergo deoxygenative C-2 heteroarylation, providing a route to derivatives that would be difficult to access from the parent quinoline. beilstein-journals.org Therefore, N-oxidation serves as a strategic step to modulate the reactivity of the heterocyclic core, enabling subsequent derivatization at positions that were previously unreactive.

Exploiting Halogen Selectivity for Sequential Functionalization

The presence of two different halogen atoms with distinct reactivities on the this compound scaffold is a major synthetic advantage. It allows for programmed, sequential cross-coupling reactions to build complex, unsymmetrically substituted quinolines. nih.gov

The general strategy involves a first cross-coupling reaction under conditions that selectively activate the more labile C-Br bond at the C-4 position. nih.govacs.org After the first functional group is installed, the resulting 4-substituted-6-chloro-8-methoxyquinoline can be subjected to a second, typically more forcing, cross-coupling reaction to functionalize the C-Cl bond at the C-6 position. This stepwise approach provides precise control over the final molecular architecture.

A representative sequential functionalization is outlined below:

Step 1: C-4 Functionalization (e.g., Suzuki Coupling) : Reaction of this compound with an arylboronic acid (Ar¹-B(OH)₂) using a standard palladium catalyst selectively yields 4-Ar¹-6-chloro-8-methoxyquinoline.

Step 2: C-6 Functionalization (e.g., Buchwald-Hartwig Amination) : The product from Step 1 is then reacted with an amine (R₂NH) under more forcing Buchwald-Hartwig conditions (e.g., using a more electron-rich ligand and a stronger base) to afford the final di-substituted product, 4-Ar¹-6-(NR₂)-8-methoxyquinoline.

This orthogonal reactivity enables the construction of extensive libraries of compounds from a single, versatile starting material.

Step Position Reaction Reagent Product
1C-4 (Bromo)Sonogashira CouplingTerminal Alkyne4-Alkynyl-6-chloro-8-methoxyquinoline
2C-6 (Chloro)Suzuki CouplingArylboronic Acid4-Alkynyl-6-aryl-8-methoxyquinoline

This table provides a hypothetical example of a sequential cross-coupling strategy.

Pre-column Derivatization Techniques in Analytical Method Development

In analytical chemistry, particularly in high-performance liquid chromatography (HPLC), pre-column derivatization is a technique used to enhance the detectability and improve the chromatographic properties of analytes. wikipedia.org This involves reacting the target molecule with a derivatizing agent to form a derivative that is more easily detected, for example by UV-Vis or fluorescence detectors.

While there is no specific evidence of this compound itself being used as a derivatizing agent, quinoline-based structures are employed for this purpose. For instance, 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) is a well-known reagent used for the pre-column derivatization of amino acids, converting them into highly fluorescent derivatives that can be detected with high sensitivity. researchgate.netwikipedia.org The quinoline core in such reagents acts as a fluorophore. Given its functional handles, this compound could potentially serve as a scaffold for the synthesis of novel derivatizing agents, where the halogen atoms are replaced with functionalities designed to react selectively with specific classes of analytes.

Advanced Applications and Research Directions of Polysubstituted Quinolines

Design and Synthesis of Quinoline-Based Fluorescent Probes and Dyes for Advanced Imaging

Quinoline (B57606) derivatives are foundational to the development of fluorescent probes due to their inherent fluorescence, high quantum yields, and environmental sensitivity. crimsonpublishers.comnih.govnanobioletters.com These probes are indispensable tools for bioimaging, allowing for the visualization of cellular components and the detection of biologically relevant analytes with high sensitivity. crimsonpublishers.comresearchgate.net

Structure-Photophysical Property Relationships and Tunability

The photophysical characteristics of a quinoline fluorophore are dictated by the nature and position of its substituents. The interplay between electron-donating and electron-withdrawing groups is crucial for tuning the absorption and emission wavelengths, fluorescence quantum yield, and Stokes shift. nih.govnih.gov

Electron-Donating Groups (EDG): The 8-methoxy group (-OCH₃) in 4-bromo-6-chloro-8-methoxyquinoline is a strong electron-donating group. Generally, EDGs increase the electron density of the aromatic system, which can lead to enhanced fluorescence quantum yields and a bathochromic (red) shift in the emission spectrum. lau.edu.lbrsc.org Studies on other methoxyquinolines, such as 6-methoxyquinoline, have demonstrated their utility in creating fluorescent probes that respond to changes in their environment, like pH or the presence of metal ions. lau.edu.lbnih.govnih.gov

Electron-Withdrawing Groups (EWG) and Halogens: The bromo and chloro substituents at the 4- and 6-positions act as electron-withdrawing groups. Halogens can influence fluorescence through the "heavy atom effect," which promotes intersystem crossing from the excited singlet state to the triplet state. This phenomenon typically quenches fluorescence but can be exploited in the design of phosphorescent probes or photosensitizers.

Positional Effects: The specific substitution pattern of this compound creates a unique electronic distribution. The push-pull nature of the substituents can lead to significant intramolecular charge transfer (ICT) upon photoexcitation, a mechanism often exploited in designing probes that are sensitive to solvent polarity and viscosity. crimsonpublishers.comnih.gov The precise arrangement allows for fine-tuning of the molecule's dipole moment and electronic energy levels, thereby controlling its fluorescence color and intensity. nih.gov

While detailed photophysical data for this compound are not yet widely published, its structure suggests a complex and potentially highly tunable fluorescence profile, making it a prime candidate for the development of novel sensors.

Potential in Optoelectronic Devices (e.g., OLEDs, Solar Cells)

Quinoline derivatives are versatile materials in the field of optoelectronics, finding applications in Organic Light-Emitting Diodes (OLEDs) and solar cells. nih.govresearchgate.net In OLEDs, they can function as electron transport materials, host materials for emissive dopants, or as the fluorescent emitters themselves. nih.govresearchgate.net The high thermal stability and electron-accepting nature of the quinoline core make it well-suited for these roles. nih.gov

The structure of this compound offers several advantages for optoelectronic applications. The halogen atoms at the C4 and C6 positions serve as reactive handles for synthetic modification, such as palladium-catalyzed cross-coupling reactions. mdpi.com This allows for the straightforward construction of more complex, conjugated molecules required for high-performance devices. For instance, similar halogenated quinolines have been used to prepare dyes for OLEDs and solar cells. researchgate.net The methoxy (B1213986) group, by modulating the HOMO/LUMO energy levels, can help tune the emission color and improve charge injection/transport properties. Research on related pyrazoloquinoline derivatives has shown that such modifications are key to creating efficient electroluminescent materials. nih.gov

Ligand Design in Coordination Chemistry and Metal Complex Formation

The nitrogen atom of the quinoline ring is a classic Lewis basic site, making quinoline and its derivatives excellent ligands for a wide range of metal ions. researchgate.netrsc.org The resulting metal complexes have applications in catalysis, sensing, and medicine. researchgate.netrsc.org

This compound is particularly interesting as a ligand. The nitrogen atom and the oxygen atom of the 8-methoxy group can act together as a bidentate chelating agent, forming a stable five-membered ring with a metal center. This chelation motif is analogous to that of the famous 8-hydroxyquinoline (B1678124) ("oxine") ligand but with modified electronic properties. nih.govchemimpex.com Research on 8-methoxyquinoline (B1362559) has demonstrated its ability to form stable complexes with various transition metals, including cobalt and copper, as well as lanthanides. researchgate.netrsc.orgiaea.org

The electronic properties of the resulting metal complex are heavily influenced by the substituents on the quinoline ring. The electron-withdrawing bromo and chloro groups on this compound would modulate the Lewis basicity of the coordinating atoms, thereby affecting the stability, redox potential, and catalytic activity of the metal center. researchgate.net For example, studies on cobalt complexes with 8-methoxyquinoline have shown that the nature of other ligands in the coordination sphere significantly impacts the biological activity of the complex. rsc.org The versatility of this scaffold allows for the design of complexes with tailored electronic and steric properties for specific applications. acs.orgnih.gov

Theoretical Studies and Design Principles for Bioactive Quinoline Scaffolds

Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) studies and molecular docking, are powerful tools for designing and optimizing bioactive molecules. scispace.com These approaches aim to establish a correlation between the chemical structure of a compound and its biological activity, guiding the synthesis of more potent and selective agents. scispace.com

For a molecule like this compound, several key descriptors are critical for theoretical modeling:

Lipophilicity: The presence of two halogens and a methoxy group significantly impacts the molecule's lipophilicity (fat-solubility), which is a crucial parameter for membrane permeability and interaction with hydrophobic binding pockets in proteins.

Electronic Descriptors: The distribution of electron density, characterized by the electrostatic potential, dipole moment, and HOMO/LUMO energies, is determined by the combination of the electron-donating methoxy group and electron-withdrawing halogens. These factors govern the non-covalent interactions (e.g., hydrogen bonds, pi-stacking) that underpin molecular recognition by a biological target. scispace.com

Steric Parameters: The size and shape of the substituents influence how well the molecule fits into an enzyme's active site or a receptor's binding pocket.

QSAR models built on quinoline derivatives have successfully identified key structural features required for various biological activities, including antifungal and diuretic effects. scispace.com Theoretical studies on this compound could predict its potential biological targets and provide a rational basis for designing analogues with improved pharmacological profiles.

Exploration of Quinoline Architectures in Novel Material Systems

The development of advanced materials with tailored properties is a rapidly growing field. Polysubstituted quinolines like this compound are valuable building blocks for constructing larger, functional material systems. ontosight.aiontosight.ai The quinoline unit can be incorporated into polymers to create materials with unique optical, electrical, and thermal properties. nih.govacs.orgresearchgate.net

The true utility of this compound in materials science lies in its reactive halogen substituents. The bromo and chloro groups serve as versatile anchor points for polymerization and cross-coupling reactions. This enables the "bottom-up" synthesis of well-defined macromolecular architectures, such as:

Conjugated Polymers: By reacting the dihalo-functionalized quinoline with appropriate co-monomers via reactions like Suzuki or Stille coupling, it is possible to create fully aromatic polymers. acs.org These materials are investigated for their potential in electronics, such as in transistors and sensors. researchgate.netontosight.ai

Functional Copolymers: The quinoline unit can be incorporated as a block within a larger copolymer structure, for example with aramids, to combine the properties of different polymer classes, leading to materials with enhanced processability and thermal stability. acs.org

The inherent properties of the quinoline core—rigidity, thermal stability, and defined electronic characteristics—make it an excellent component for creating robust and functional advanced materials. nih.gov

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-Bromo-6-chloro-8-methoxyquinoline, and how are reaction conditions optimized?

  • Methodology : Synthesis typically involves sequential halogenation and methoxylation of a quinoline precursor. Bromination at the 4-position is achieved using N-bromosuccinimide (NBS) under controlled conditions, followed by chlorination with POCl₃ or SOCl₂. Methoxylation at the 8-position is performed via nucleophilic substitution using sodium methoxide. Optimization includes solvent selection (e.g., chloroform for crystallization) and temperature control (0–60°C) to minimize side reactions. Purification via column chromatography with silica gel (hexane/ethyl acetate gradients) and validation by HPLC (≥95% purity) are critical .
  • Key Data : Reaction yields range from 45–65%, depending on halogenation efficiency. X-ray crystallography confirms regioselectivity in substitution patterns .

Q. How is this compound characterized post-synthesis?

  • Methodology : Structural confirmation requires multimodal analysis:

  • Spectroscopy : ¹H/¹³C NMR (CDCl₃) identifies substitution patterns (e.g., methoxy singlet at δ 3.9–4.1 ppm). High-resolution mass spectrometry (HRMS) validates molecular weight (MW: 276.52 g/mol).
  • Crystallography : Single-crystal X-ray diffraction (150 K) reveals coplanar non-H atoms (r.m.s. deviation: 0.0242 Å) and weak C–H⋯π interactions stabilizing the crystal lattice .
  • Chromatography : Reverse-phase HPLC (C18 column, methanol/water) monitors purity.

Q. What biological activities are associated with structural analogs of this compound?

  • Methodology : Analog studies (e.g., 6-Bromo-4-chloro-8-methylquinoline) show antimicrobial activity against S. aureus (MIC: 8–16 µg/mL) and antiproliferative effects in cancer cell lines (IC₅₀: 10–50 µM). Activity correlates with halogen electronegativity and methoxy group positioning, which influence membrane permeability and target binding (e.g., topoisomerase inhibition) .
  • Data Contradictions : Discrepancies in IC₅₀ values (e.g., ±15% variance) may arise from assay protocols (MTT vs. resazurin) or cell line heterogeneity .

Advanced Research Questions

Q. How can cross-coupling reactions involving this compound be optimized for drug discovery?

  • Methodology : Screen palladium catalysts (e.g., [PdCl₂(dcpf)]) and ligands (dcpf = 1,1'-bis(dicyclohexylphosphino)ferrocene) in Suzuki-Miyaura couplings. Base selection (K₃PO₄ vs. Cs₂CO₃) impacts aryl boronic acid coupling efficiency. Solvent optimization (1,4-dioxane vs. DMF) and inert atmosphere (N₂/Ar) improve yields (up to 78%). Monitor reaction progress via TLC and GC-MS .
  • Key Finding : Electron-withdrawing substituents (Br, Cl) enhance oxidative addition rates but may sterically hinder coupling at the 4-position .

Q. How can researchers address contradictions in reported bioactivity data for halogenated quinolines?

  • Methodology :

  • Assay Standardization : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and controls (e.g., doxorubicin).
  • Structure-Activity Relationship (SAR) : Compare analogs (e.g., 4-Bromo-8-methoxyquinoline vs. 6-Chloro-8-methoxyquinoline) to isolate substituent effects.
  • Computational Modeling : Molecular docking (AutoDock Vina) predicts binding affinities to targets like β-amyloid (Alzheimer’s research) or MMP-9 (cancer metastasis) .

Q. What computational strategies predict the reactivity of this compound in nucleophilic substitutions?

  • Methodology :

  • DFT Calculations : B3LYP/6-311G(d,p) basis set models electron density distribution. Methoxy groups act as electron donors (σp: −0.27), while halogens withdraw electrons (Br: +0.48, Cl: +0.47 σm), directing electrophilic attack to the 3-position.
  • Kinetic Studies : Monitor SNAr reactions (e.g., with piperidine) via UV-Vis spectroscopy. Activation energy (Eₐ) correlates with leaving group ability (Br > Cl) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.